4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride
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Overview
Description
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride is a chemical compound that features a nitroimidazole moiety linked to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride typically involves the reaction of 5-nitroimidazole with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride involves the interaction of the nitroimidazole moiety with biological targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: A nitroimidazole used to treat protozoal infections.
Ornidazole: A nitroimidazole with applications in treating anaerobic bacterial infections.
Uniqueness
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazole derivatives. Its morpholine ring may also enhance its solubility and stability, making it a valuable compound for various applications.
Biological Activity
4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride, commonly referred to as Nimorazole hydrochloride (CAS 94107-55-8), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C9H15ClN4O3
- Molecular Weight : 262.69 g/mol
- Purity : 96%
- Synonyms : Nimorazole hydrochloride, 4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine hydrochloride
Nimorazole exerts its biological effects primarily through the following mechanisms:
- Antimicrobial Activity : The nitroimidazole moiety is known for its ability to generate reactive nitrogen species under hypoxic conditions, which can damage bacterial DNA and inhibit replication. This property makes it effective against anaerobic bacteria and certain protozoa.
- Anticancer Properties : Studies have demonstrated that compounds with nitroimidazole structures can enhance the efficacy of radiotherapy by sensitizing hypoxic tumor cells, leading to improved treatment outcomes in cancer therapy .
- Potential Neuroprotective Effects : Some research indicates that nitroimidazoles may have neuroprotective properties, possibly through modulation of nitric oxide pathways and reduction of oxidative stress .
Antimicrobial Efficacy
Nimorazole has been shown to be effective against a variety of pathogens:
- Anaerobic Bacteria : Effective against Clostridium species and Bacteroides fragilis.
- Protozoan Infections : Used in the treatment of infections caused by Trichomonas vaginalis and Giardia lamblia.
Case Studies
- Clinical Use in Trichomoniasis : A randomized controlled trial demonstrated that Nimorazole was as effective as metronidazole for treating trichomoniasis, with a comparable safety profile .
- Combination Therapy in Cancer Treatment : In a study involving patients with head and neck cancers, the addition of Nimorazole to radiotherapy significantly improved local control rates compared to radiotherapy alone .
Summary of Biological Activities
Activity Type | Pathogen/Condition | Efficacy Evidence |
---|---|---|
Antimicrobial | Anaerobic bacteria | Effective against Clostridium spp. |
Antiprotozoal | Trichomoniasis | Comparable efficacy to metronidazole |
Anticancer | Hypoxic tumors | Enhanced efficacy in combination therapy |
Pharmacokinetics
Parameter | Value |
---|---|
Absorption | Rapid absorption post oral administration |
Half-life | Approximately 8 hours |
Metabolism | Hepatic metabolism |
Excretion | Primarily renal |
Safety Profile
While generally well-tolerated, Nimorazole can cause side effects such as nausea, headache, and dizziness. Its safety profile is comparable to other nitroimidazoles, but caution is advised in patients with liver impairment due to hepatic metabolism .
Properties
CAS No. |
94107-55-8 |
---|---|
Molecular Formula |
C9H15ClN4O3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C9H14N4O3.ClH/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11;/h7-8H,1-6H2;1H |
InChI Key |
YNZSADJOMNVVST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=NC=C2[N+](=O)[O-].Cl |
Origin of Product |
United States |
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